N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034323-01-6) is a heterocyclic compound featuring a pyridine core substituted with a furan ring at the 6-position and an acetamide side chain. The acetamide moiety is further functionalized with a 4-(isopropylthio)phenyl group. Its molecular formula is C₂₀H₂₂N₂O₂S, with a molecular weight of 354.47 g/mol .
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15(2)26-18-8-5-16(6-9-18)12-21(24)23-14-17-7-10-19(22-13-17)20-4-3-11-25-20/h3-11,13,15H,12,14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIRBCADSATVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution and amide formation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or luminescence.
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, disrupting disease-related pathways.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound belongs to a family of N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide derivatives, differing in the substituents on the phenylacetamide group. Key analogs include:
| CAS Number | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |
|---|---|---|---|---|
| 2034323-01-6 (Target) | N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide | C₂₀H₂₂N₂O₂S | 354.47 | 4-(isopropylthio)phenyl |
| 2034394-22-2 | 3,4-difluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide | C₁₈H₁₄F₂N₂O₂ | 328.32 | 3,4-difluorophenyl (benzamide) |
| 2034394-30-2 | N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzamide | C₁₉H₁₄F₃N₂O₂ | 362.32 | 3-(trifluoromethyl)phenyl (benzamide) |
| 2034394-79-9 | N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide | C₂₃H₂₀N₂O₂ | 364.42 | 2-naphthyl |
| 2034293-64-4 | N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide | C₂₀H₂₃N₃O₂S | 369.50 | Pyrazole core, isopropylthio phenyl |
Key Observations :
- Core Heterocycle : The target and most analogs use a pyridine-furan scaffold. In contrast, CAS 2034293-64-4 employs a pyrazole ring, which may alter electronic properties and binding affinity .
- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (2034394-30-2) and difluoro (2034394-22-2) substituents increase polarity and metabolic stability but reduce lipophilicity compared to the isopropylthio group in the target compound .
Q & A
Q. Table 1. Comparison of Synthesis Conditions for Analogous Compounds
| Step | Optimal Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Substitution | K₂CO₃, DMF, 70°C, 8 hrs | 85 | 92 | |
| Reduction | Fe powder, HCl/EtOH, 60°C, 4 hrs | 78 | 89 | |
| Condensation | EDC/HOBt, DCM, RT, 18 hrs | 65 | 95 |
Q. Table 2. Key Spectral Benchmarks
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.3 (d, 6H, isopropyl), δ 6.4 (s, furan) | |
| HRMS (ESI+) | [M+H]⁺: 423.1824 | |
| HPLC Retention Time | 8.2 min (C18, 60% MeCN) |
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